molecular formula C5H5F3N2O2S B6230152 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide CAS No. 1928780-54-4

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide

Cat. No.: B6230152
CAS No.: 1928780-54-4
M. Wt: 214.2
InChI Key:
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Description

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a trifluoromethylated pyrrole derivative with a sulfonyl chloride in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sulfonyl chlorides and bases like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can modify the pyrrole ring structure.

Scientific Research Applications

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-2H-pyrrole-3-sulfonamide
  • 5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide
  • 5-(trifluoromethyl)-1H-pyrrole-3-carboxamide

Uniqueness

5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide is unique due to the specific positioning of the trifluoromethyl and sulfonamide groups on the pyrrole ring. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs .

Properties

CAS No.

1928780-54-4

Molecular Formula

C5H5F3N2O2S

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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